4-Chloro-7-methoxy-1(2H)-isoquinolinone
Description
4-Chloro-7-methoxy-1(2H)-isoquinolinone (CAS: 630423-35-7) is a heterocyclic compound with the molecular formula C₁₀H₈NO₂Cl and a molecular weight of 209.63 g/mol. It belongs to the isoquinolinone family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridone ring. The compound features a chloro substituent at position 4 and a methoxy group at position 7 (Figure 1). These substituents influence its electronic properties, solubility, and reactivity, making it distinct from other isoquinolinone derivatives .
Properties
CAS No. |
630423-47-1 |
|---|---|
Molecular Formula |
C10H8ClNO2 |
Molecular Weight |
209.63 g/mol |
IUPAC Name |
4-chloro-7-methoxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H8ClNO2/c1-14-6-2-3-7-8(4-6)10(13)12-5-9(7)11/h2-5H,1H3,(H,12,13) |
InChI Key |
OVDVBWYEOUBLKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CNC2=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methoxy-1(2H)-isoquinolinone typically involves the chlorination and methoxylation of isoquinolinone derivatives. One common method includes the reaction of 4-chloroisoquinolinone with methanol in the presence of a base to introduce the methoxy group at the 7th position. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-methoxy-1(2H)-isoquinolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Scientific Research Applications
4-Chloro-7-methoxy-1(2H)-isoquinolinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Chloro-7-methoxy-1(2H)-isoquinolinone involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Isoquinolinones exhibit diverse biological and physicochemical properties depending on substituent type, position, and ring saturation. Below is a detailed comparison of 4-Chloro-7-methoxy-1(2H)-isoquinolinone with structurally related analogs:
Table 1: Structural and Functional Comparison of Isoquinolinone Derivatives
Key Findings from Comparative Analysis
In contrast, 8-methoxy substitution in isoquinolinones demonstrates moderate cholinesterase inhibition (IC₅₀: 311.3 μM), suggesting positional effects on activity . Nitro substituents (e.g., 5-Nitro-1(2H)-isoquinolinone) introduce strong electron-withdrawing effects, which correlate with anti-viral and anti-tumor properties .
Ring Saturation and Reactivity 3,4-Dihydro derivatives (e.g., 3,4-Dihydro-5-fluoro-1(2H)-isoquinolinone) exhibit reduced aromaticity compared to fully unsaturated isoquinolinones, altering their metabolic stability and synthetic utility .
Natural vs. Synthetic Derivatives Natural analogs like 6,7-methylenedioxy-1(2H)-isoquinolinone (from Coptis chinensis) feature fused oxygen-containing rings, which may confer unique pharmacokinetic profiles . Synthetic derivatives often prioritize substituents (e.g., Cl, NO₂) for tailored reactivity .
Environmental Fate Unsubstituted 1(2H)-isoquinolinone and its derivatives (e.g., 3,4-dihydro variants) are susceptible to anaerobic biodegradation, whereas chloro substituents (as in the target compound) may hinder microbial degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
